sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate
Overview
Description
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt is an organic compound with the chemical formula C4H4N2O3SNa. It is a colorless crystalline solid that is soluble in water and has a melting point of 165°C and a boiling point of 370°C . This compound is known for its strong acidity and is used in various chemical reactions and industrial applications .
Preparation Methods
The preparation of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt is generally carried out by chemical synthesis. One common method involves reacting 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid with a suitable base to form the monosodium salt . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity .
Chemical Reactions Analysis
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where the hydroxyl or mercapto groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt exerts its effects involves its ability to act as a catalyst and participate in redox reactions. The compound’s mercapto group can undergo oxidation and reduction, making it a versatile reagent in various chemical processes . Its molecular targets and pathways include interactions with metal ions and other reactive species, facilitating catalytic and electrochemical reactions .
Comparison with Similar Compounds
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt can be compared with similar compounds such as:
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid trisodium salt: This compound has three sodium ions instead of one, which can affect its solubility and reactivity.
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid: The parent compound without the sodium ion, which has different solubility and acidity properties.
The uniqueness of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt lies in its specific reactivity and solubility characteristics, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
sodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S2.Na/c6-2-1(3(7)8)4(9)10-5-2;/h5-6H,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCBFIXKSIPERX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NSC1=S)O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2NNaO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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